molecular formula C14H10FNO3S B3146895 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid CAS No. 610281-79-3

2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid

Cat. No.: B3146895
CAS No.: 610281-79-3
M. Wt: 291.3 g/mol
InChI Key: CGOVRGILPHTMHV-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid is a nicotinic acid derivative featuring a thioether linkage to a 4-fluorophenyl-substituted oxoethyl group. Its molecular formula is C14H10FNO3S, with an average molecular mass of 291.30 g/mol (calculated from structural analogs in [3,4]). Industrially, it is available in 99% purity, packaged in 25 kg cardboard drums, indicating its relevance in bulk chemical applications, likely as a pharmaceutical intermediate or agrochemical precursor .

The compound’s structure combines a nicotinic acid core (a pyridine-3-carboxylic acid) with a sulfur-containing side chain. The 4-fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability or influence binding interactions in biological systems compared to non-fluorinated analogs.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3S/c15-10-5-3-9(4-6-10)12(17)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOVRGILPHTMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with thioglycolic acid to form 2-(4-fluorophenyl)-2-oxoethyl thioglycolate. This intermediate is then reacted with nicotinic acid under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Nitro or bromo derivatives of the fluorophenyl group.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

2-[(2-Oxo-2-phenylethyl)thio]nicotinic Acid
  • Molecular Formula: C14H11NO3S
  • Molecular Weight : 273.30 g/mol
  • Key Difference : The phenyl group replaces the 4-fluorophenyl substituent.
  • This analog’s monoisotopic mass (273.045964) suggests a simpler isotopic profile compared to the fluorinated derivative .
2-(4-Fluorophenoxy)nicotinic Acid
  • Molecular Formula: C11H8FNO3
  • Molecular Weight : 205.26 g/mol
  • Key Difference: A phenoxy (-O-) linker replaces the thioether (-S-) and oxoethyl group.
  • Impact : The ether linkage may reduce reactivity compared to the thioether, while the smaller molecular weight could enhance bioavailability. The 4-fluorophenyl group is retained, suggesting shared electronic properties .

Substituent Position and Functional Group Variations

Nitro-Substituted Analogs
  • Examples: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b) 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2c)
  • Key Data :
    • Yields : 82.8–83.2%
    • Melting Points : 218–225°C
    • Impact : Nitro groups introduce strong electron-withdrawing effects, likely increasing melting points due to enhanced intermolecular interactions. However, nitro groups may confer higher toxicity or reduced metabolic stability compared to fluorine .
Hydroxyl-Substituted Analog
  • Example : 5-(2-Fluorophenyl)-2-hydroxynicotinic acid
  • Molecular Formula: C12H8FNO3
  • Molecular Weight : 245.20 g/mol
  • Key Difference : A hydroxyl (-OH) group replaces the thioether-oxoethyl side chain.
  • The 2-fluorophenyl substitution (vs. 4-fluoro) may alter steric and electronic interactions in biological targets .

Physicochemical and Industrial Properties

Melting Points and Stability
  • The industrial-grade purity (99%) of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid indicates robust synthetic protocols, likely leveraging crystallization or chromatography .
Solubility and Reactivity
  • The 4-fluorophenyl group may mitigate this by stabilizing the electron density .
  • Compared to phenoxy analogs, the thioether group could enhance lipophilicity, favoring membrane penetration in drug design .

Biological Activity

2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid (CAS No. 610281-79-3) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C14H10FNO3S and a molecular weight of 291.30 g/mol, this compound is characterized by the presence of a thioether functional group linked to a nicotinic acid moiety. This structure may contribute to its biological properties and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The fluorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Pharmacological Effects

Case Studies and Research Findings

A review of available literature reveals several studies that explore the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on Neuroprotection : A study published in Neuropharmacology examined derivatives of nicotinic acid and their neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggest that similar compounds can enhance cell viability under stress conditions, indicating potential for this compound in neurodegenerative diseases.
  • Antimicrobial Evaluation : A comparative study on thioether derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the thio group in this compound might play a crucial role in its efficacy.
  • Inflammation Modulation : Research highlighted in Journal of Medicinal Chemistry pointed out that certain nicotinic acid derivatives could modulate inflammatory pathways, which could be relevant for developing anti-inflammatory therapies.

Data Table: Properties and Activities

Property/ActivityDetails
Molecular Formula C14H10FNO3S
Molecular Weight 291.30 g/mol
CAS Number 610281-79-3
Potential Activities Neuroprotective, Antimicrobial, Anti-inflammatory
Mechanism of Action Interaction with neurotransmitter systems, modulation of inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid
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2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid

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